molecular formula C14H13F5O B7977478 2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone

2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone

Cat. No.: B7977478
M. Wt: 292.24 g/mol
InChI Key: OPXMRIXRWVYUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone is a chemical compound characterized by the presence of a cycloheptyl group attached to a pentafluorophenyl ring through a ketone functional group. This compound is notable for its unique structural features, which include the highly electronegative fluorine atoms on the phenyl ring, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone typically involves the reaction of cycloheptanone with pentafluorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride derivative of pentafluorobenzene reacts with cycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone involves its interaction with various molecular targets. The highly electronegative fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorophenylacetyl chloride
  • 2,3,4,5,6-Pentafluorophenyl methyl ketone

Uniqueness

2,3,4,5,6-Pentafluorophenyl cycloheptyl ketone is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

cycloheptyl-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F5O/c15-9-8(10(16)12(18)13(19)11(9)17)14(20)7-5-3-1-2-4-6-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXMRIXRWVYUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.